1-Methoxy-3-oxobut-1-en-2-yl acetate
Description
1-Methoxy-3-oxobut-1-en-2-yl acetate is an organic compound featuring a conjugated enone system (α,β-unsaturated ketone) and ester functionalities. Its structure includes a methoxy group (–OCH₃) at position 1, a ketone at position 3, and an acetate ester (–OAc) at position 2 of the butenyl backbone. This arrangement confers unique reactivity, such as susceptibility to nucleophilic attacks at the β-carbon of the enone and participation in cycloaddition reactions.
Properties
CAS No. |
74441-37-5 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1-methoxy-3-oxobut-1-en-2-yl) acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)7(4-10-3)11-6(2)9/h4H,1-3H3 |
InChI Key |
FNJQMZSSPJYRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=COC)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 1-Methoxy-3-oxobut-1-en-2-yl Acetate and Analogues
Key Observations:
- α,β-Unsaturated Ketones: Both 1-Methoxy-3-oxobut-1-en-2-yl acetate and (E)-2-Methoxy-4-(3-oxobut-1-enyl)phenyl acetate contain conjugated enone systems, which are critical for biological activity (e.g., antimicrobial effects via electrophilic interactions) .
- Amino vs. Methoxy Substituents: Methyl 2-benzoylamino-3-oxobutanoate replaces the methoxy group with a benzoylamino moiety, increasing hydrogen-bonding capacity and altering reactivity in condensation reactions (e.g., forming enamino esters) .
- Sulfur-Containing Analogues : 1-(Methylsulfanyl)-1-oxopropan-2-yl acetate substitutes oxygen with sulfur in the thioester group, likely enhancing nucleophilicity at the carbonyl carbon and altering metabolic stability .
- Simpler Esters : 2-Methoxy-1-methylethyl acetate lacks conjugated systems but is widely used as a solvent due to its low toxicity and high solubility in organic matrices .
Reactivity and Stability
- Enone Reactivity: The α,β-unsaturated ketone in 1-Methoxy-3-oxobut-1-en-2-yl acetate facilitates Michael additions and Diels-Alder reactions, similar to phenyl-substituted analogues .
- Ester Hydrolysis: Compared to 2-Methoxy-1-methylethyl acetate, the target compound’s conjugated system may slow ester hydrolysis under basic conditions due to electron withdrawal by the enone .
- Thermal Stability : Sulfur-containing analogues (e.g., 1-(methylsulfanyl)-1-oxopropan-2-yl acetate) may exhibit lower thermal stability than oxygen-based esters due to weaker C–S bonds .
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